molecular formula C5H7FN2O2S B2867813 3-ethyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2138511-65-4

3-ethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B2867813
CAS No.: 2138511-65-4
M. Wt: 178.18
InChI Key: HABJBYUYXFLMAY-UHFFFAOYSA-N
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Description

3-ethyl-1H-pyrazole-4-sulfonyl fluoride is a valuable chemical reagent designed for research applications in medicinal chemistry and drug discovery. Sulfonyl fluorides are increasingly important in chemical biology and pharmaceutical research, particularly in the development of covalent inhibitors and as versatile intermediates for the synthesis of more complex sulfonamide-containing molecules . The pyrazole ring is a privileged scaffold in pharmaceuticals, present in a wide array of therapeutic agents due to its diverse biological activities . Researchers have identified pyrazole-sulfonamide hybrids as possessing notable pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities . While specific biological data for this compound requires experimental determination, its structure aligns with these research trajectories. The 3-ethyl substituent and the reactive sulfonyl fluoride group make this compound a promising building block for creating targeted libraries of novel bioactive molecules. This product is intended for use by qualified researchers only. It is strictly for research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

5-ethyl-1H-pyrazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABJBYUYXFLMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-ethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method is the reaction of 3-ethyl-1H-pyrazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Sulfonyl Fluorides: Sulfonyl fluorides are valuable in several research areas:

  • ** изучения ингибиторов ферментов:** Sulfonyl fluorides can be used to develop activity-based probes and inhibitors targeting enzymes, particularly serine hydrolases . These probes help in identifying new drug targets and understanding enzyme functions.
  • пептидные исследования: Sulfonyl fluorides are used as reactive groups in peptide modification and bioconjugation . They can be used to label and modify peptides for various biological applications.

Substituted Pyrazoles: Pyrazole derivatives, including those with sulfur substituents, exhibit significant applications:

  • Agrochemicals: Sulfur-substituted pyrazoles are useful intermediates in manufacturing agriculturally and insecticidally active ingredients . For instance, C4-trifluorosulfinyl-substituted pyrazoles are key structural fragments in insecticides and arachnicides .
  • Pharmaceuticals: Pyrazole derivatives are also used in synthesizing pharmaceutically active compounds . Phenyl-substituted amino-1H-pyrazoles and their derivatives exhibit high biological activities and are used as intermediates in synthesis .
  • Cosmetics: Polymers, including those containing pyrazole derivatives, are applied as film formers, fixatives, and rheology modifiers in cosmetics . They contribute to the stability, safety, and efficacy of cosmetic products .

Case Studies and Research Findings

  • Synthesis of Pyrazole Derivatives:
    • A process for manufacturing sulfur-substituted pyrazole derivatives involves introducing a sulfur-containing group at the C4-carbon of a pyrazole compound to replace a leaving group . This is crucial in creating agriculturally, insecticidally, or pharmaceutically active pyrazoles .
    • For example, 5-amino-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile can be reacted with 2-bromo-1,3-dichloro-5-(trifluoromethyl)benzene to produce 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulfinylpyrazole, an important compound in agrochemical research .
  • Biological Activities of Pyrazoles:
    • Phenyl-substituted 3(5)-amino-1H-pyrazoles and their derivatives exhibit high biological activities and are used as intermediates in synthesis . Specific compounds like 5-Amino-3-(4-chlorophenyl)-1H-pyrazole and 5-Amino-3-(2-methoxyphenyl)-1H-pyrazole have been synthesized and characterized, demonstrating their potential in biological applications .
  • ** Palladium-Catalyzed Conversion:**
    • Aryl iodides can be converted to their corresponding sulfonyl fluorides using palladium catalysts . Both electron-donating and electron-withdrawing aryl iodides are effectively converted, showcasing a method for synthesizing sulfonyl fluorides .
  • Cosmetic Applications:
    • Experimental designs are used to optimize cosmetic formulations, with raw materials like cetearyl alcohol and acrylates/C10-30 alkylacrylate crosspolymer affecting rheological parameters . The addition of soy lecithin impacts consistency, stickiness, oiliness, and moisturizing effects, demonstrating the role of specific compounds in cosmetic efficacy .

Mechanism of Action

The mechanism of action of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, resulting in various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group Reactivity : Sulfonyl fluorides (e.g., the target compound) are generally more hydrolytically stable than sulfonyl chlorides (e.g., 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride) , making them preferable for applications requiring prolonged stability.
  • Substituent Effects : The ethyl group at the pyrazole 3-position in the target compound provides moderate steric bulk compared to the trifluoromethyl group in ’s derivative, which may influence electronic properties and binding interactions.

* Calculated based on formula C₅H₇ClN₂O₂S: 12×5 + 1×7 + 35.45 (Cl) + 14×2 + 16×2 + 32.07 (S) = 194.52 g/mol.

Derivatives with Substituted Pyrazole Moieties

Compound Name Substituents (Position) Sulfonyl Group Molecular Weight (g/mol) Key Features Evidence ID
3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole Methylsulfonyl (3), 4-(trifluoromethyl)phenyl (4) Methylsulfonyl 290.26 Bulky aryl substituent, high molecular weight
3-Methylsulfonyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives Methylsulfonyl (3), phenyl (1), ester (4) Methylsulfonyl ~300–350* Ester functional group, pharmacological potential

Key Observations :

  • Functional Group Diversity: The target compound’s sulfonyl fluoride contrasts with methylsulfonyl groups in and , which are non-halogenated and less reactive. Methylsulfonyl derivatives may serve as stable intermediates in drug synthesis.
  • Molecular Weight and Complexity : The target compound (178.18 g/mol) is significantly lighter than aryl-substituted derivatives (e.g., 290.26 g/mol in ), suggesting better solubility or bioavailability.

* Estimated from molecular formulas in .

Pharmacologically Evaluated Pyrazole Sulfonates

highlights pyrazole-4-carboxylate derivatives (e.g., 3-methylsulfonyl-1-phenyl-1H-pyrazole-4-carboxylates) tested for analgesic and anti-inflammatory activity . Key differences include:

  • Sulfonyl Fluoride vs. Methylsulfonyl : The fluoride group may enhance metabolic stability compared to methylsulfonyl, which is less electronegative.
  • Substituent Positioning : The ethyl group at position 3 in the target compound may alter steric interactions compared to phenyl or ester groups in ’s derivatives.

Biological Activity

3-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound (C5_5H7_7FN2_2O2_2S) features a pyrazole ring substituted with an ethyl group and a sulfonyl fluoride moiety. Its structural formula is represented as follows:

Structure C5H7N2O2S\text{Structure }\text{C}_5\text{H}_7\text{N}_2\text{O}_2\text{S}

This compound is characterized by its ability to act as a reactive electrophile, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of butyrylcholinesterase (BuChE). A related study on fluorosulfate-containing pyrazole heterocycles showed that compounds similar to this compound can selectively inhibit BuChE, which is relevant for Alzheimer's disease treatment. The compound demonstrated an IC50_{50} value of 0.79 μM against BuChE, indicating strong inhibitory potential .

Neuroprotective Effects

In vivo studies have shown that compounds with similar structures can provide neuroprotection. For instance, the selective inhibition of BuChE was associated with improved cognitive function in animal models subjected to amyloid beta-induced cognitive impairment . This suggests that this compound may have therapeutic potential in neurodegenerative diseases.

The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition. The sulfonyl fluoride group enhances the compound's reactivity, allowing it to form covalent bonds with target enzymes. This interaction can lead to the modulation of various biochemical pathways, particularly those involved in neurotransmission and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazole ring can significantly affect its potency and selectivity for various targets. For example, substituents at positions 1 and 3 of the pyrazole ring have been shown to influence BuChE inhibition efficacy .

Substituent Position Effect on Activity
1Increased BuChE inhibition
3Enhanced neuroprotective effects
4Modulates enzyme specificity

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
  • Neuroprotective Studies : In behavioral studies involving mice, compounds similar to this compound improved cognitive function in models of Alzheimer’s disease by inhibiting cholinesterase activity .
  • Inflammation Studies : Research indicated that certain derivatives could inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

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